1H-imidazole-1-carbonyl chloride structural formula and molecular weight
1H-imidazole-1-carbonyl chloride structural formula and molecular weight
An In-Depth Technical Guide to 1H-Imidazole-1-Carbonyl Chloride: Properties, Synthesis, and Applications
Introduction
1H-imidazole-1-carbonyl chloride is a reactive chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. As a derivative of imidazole, a ubiquitous heterocyclic scaffold in biologically active molecules, this compound serves as a versatile reagent for introducing a carbonyl group.[1][2] Its structure combines the aromatic imidazole ring with a highly electrophilic acyl chloride, making it an effective agent for acylation reactions. This guide provides a comprehensive overview of its structural formula, molecular weight, synthesis, reactivity, applications, and safety protocols, tailored for a scientific audience.
Molecular and Structural Properties
The fundamental characteristics of 1H-imidazole-1-carbonyl chloride are summarized below. Understanding these properties is crucial for its appropriate handling, storage, and application in synthetic chemistry.
Structural Formula
The structure consists of an imidazole ring where a carbonyl chloride group is attached to one of the nitrogen atoms.
Molecular Formula: C4H3ClN2O[3][4]
Structure:
Physicochemical Properties
A compilation of key physical and chemical properties is presented in the table below. These values are critical for predicting the compound's behavior in different chemical environments and for analytical purposes.
| Property | Value | Source |
| Molecular Weight | 130.53 g/mol | [3][4][5] |
| IUPAC Name | 1H-imidazole-1-carbonyl chloride | [5] |
| CAS Number | 74731-19-4 | [3] |
| Predicted Boiling Point | 258.7 ± 23.0 °C | [3] |
| Predicted Density | 1.44 ± 0.1 g/cm3 | [3] |
| Predicted pKa | 2.81 ± 0.10 | [3] |
Synthesis and Reactivity
Synthesis
1H-imidazole-1-carbonyl chloride is typically synthesized through the reaction of imidazole with phosgene or a phosgene equivalent. A well-documented analogous reaction is the synthesis of 1,1'-carbonyldiimidazole, which involves reacting four equivalents of imidazole with one equivalent of phosgene in an anhydrous solvent like tetrahydrofuran (THF).[6] In this process, two equivalents of imidazole act as a base to neutralize the hydrochloric acid byproduct, forming imidazolium chloride, while the other two equivalents react with phosgene.[6]
A similar principle applies to the synthesis of 1H-imidazole-1-carbonyl chloride, where controlling the stoichiometry is key to obtaining the mono-acylated product instead of the di-substituted 1,1'-carbonyldiimidazole.
Below is a diagram illustrating the general synthetic pathway.
Caption: General synthesis of 1H-imidazole-1-carbonyl chloride.
Reactivity
The reactivity of 1H-imidazole-1-carbonyl chloride is dominated by the electrophilic nature of the carbonyl carbon. It is an excellent acylating agent, similar to, but often more reactive than, 1,1'-carbonyldiimidazole. The imidazole leaving group is a good one, facilitating nucleophilic acyl substitution reactions. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. This reactivity makes it a valuable tool in peptide synthesis and the derivatization of complex molecules.[6]
The compound is sensitive to moisture and will hydrolyze to form imidazole, carbon dioxide, and hydrochloric acid.[7] Therefore, it must be handled under anhydrous conditions.
Applications in Research and Drug Development
The imidazole moiety is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in various biological interactions.[1][2][8] 1H-imidazole-1-carbonyl chloride serves as a key building block for introducing the imidazole scaffold and for constructing more complex molecules.
-
Peptide Coupling: It can be used as a coupling reagent in peptide synthesis. It activates the carboxylic acid group of an amino acid, facilitating the formation of a peptide bond with another amino acid.
-
Synthesis of Heterocycles: It is a precursor for the synthesis of various substituted imidazoles and other heterocyclic systems.[9][10]
-
Derivatization of Bioactive Molecules: In drug discovery, modifying lead compounds to improve their pharmacological properties is a common strategy. 1H-imidazole-1-carbonyl chloride can be used to introduce carbonyl-linked functionalities to amines or alcohols on a parent molecule, potentially enhancing its activity, solubility, or stability. For instance, imidazole derivatives have shown promise as antiviral agents, including against HIV.[2]
Safety and Handling
As a reactive acyl chloride, 1H-imidazole-1-carbonyl chloride is a hazardous substance that requires careful handling. The safety information is largely extrapolated from data on its precursors and analogous compounds like imidazole and 1,1'-carbonyldiimidazole.[7][11][12]
| Hazard Category | Precautionary Measures and Statements | Source(s) |
| Acute Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. | [7] |
| Skin Corrosion/Irritation | Causes severe skin burns. Wear protective gloves and clothing. Take off immediately all contaminated clothing and wash before reuse. | [7][11] |
| Eye Damage/Irritation | Causes serious eye damage. Wear eye and face protection. Rinse cautiously with water for several minutes if in eyes. | [7][11] |
| Inhalation | May cause respiratory irritation. Do not breathe dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [11] |
| Storage & Handling | Store locked up in a dry, well-ventilated place under an inert gas. Keep container tightly closed. Moisture sensitive. | [7] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, water, amines, and alcohols. | [7][11] |
Experimental Protocol: Synthesis of an Amide
This section provides a representative protocol for the synthesis of an N-substituted benzamide using 1H-imidazole-1-carbonyl chloride, illustrating its application as an acylating agent.
Step-by-Step Methodology
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel is charged with a solution of aniline (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Reagent Preparation: In a separate dry flask, 1H-imidazole-1-carbonyl chloride (1.1 eq.) is dissolved in anhydrous DCM.
-
Reaction Execution: The solution of 1H-imidazole-1-carbonyl chloride is transferred to the dropping funnel and added dropwise to the stirred solution of aniline at 0 °C over 15 minutes.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Workflow for a typical amide synthesis.
Conclusion
1H-imidazole-1-carbonyl chloride is a potent and versatile reagent in organic synthesis. Its defined structural properties and high reactivity make it an invaluable tool for creating complex molecules, particularly in the field of medicinal chemistry. While its hazardous nature necessitates stringent safety precautions, its utility in forming essential chemical bonds like amides and esters ensures its continued importance in research and development laboratories. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective use.
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